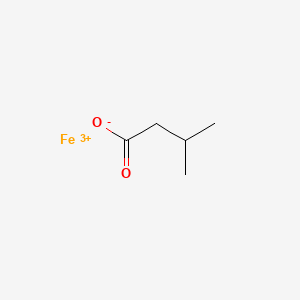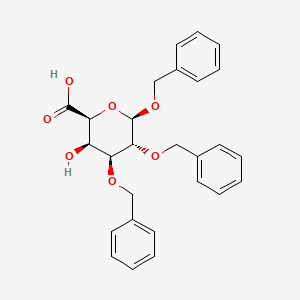
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is a complex organic compound with the molecular formula C27H28O7 It is a derivative of galactopyranosiduronic acid, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid typically involves the protection of the hydroxyl groups of galactopyranosiduronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the parent galactopyranosiduronic acid.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Galactopyranosiduronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound may also act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside: Similar structure but lacks the uronic acid moiety.
Benzyl beta-D-galactopyranoside: Contains only one benzyl group.
Benzyl 2-O-benzyl-beta-D-galactopyranosiduronic acid: Similar but with fewer benzyl substitutions.
Uniqueness
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a research tool in various scientific disciplines .
Propriétés
Numéro CAS |
17120-54-6 |
|---|---|
Formule moléculaire |
C27H28O7 |
Poids moléculaire |
464.514 |
Nom IUPAC |
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O7/c28-22-23(31-16-19-10-4-1-5-11-19)25(32-17-20-12-6-2-7-13-20)27(34-24(22)26(29)30)33-18-21-14-8-3-9-15-21/h1-15,22-25,27-28H,16-18H2,(H,29,30)/t22-,23+,24+,25-,27-/m1/s1 |
Clé InChI |
GPASAQPCUVNIGM-SRFJDDQZSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O)O |
Synonymes |
Benzyl 2-O,3-O-dibenzyl-β-D-galactopyranosiduronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


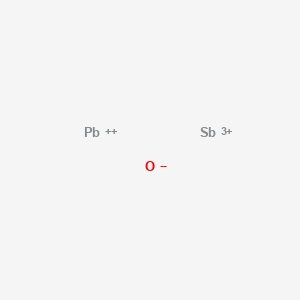
![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
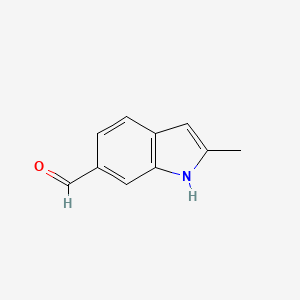
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
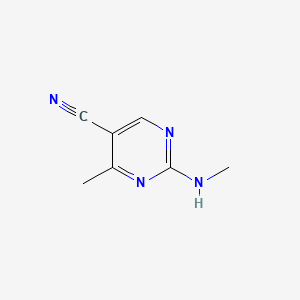
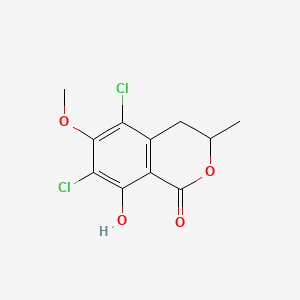
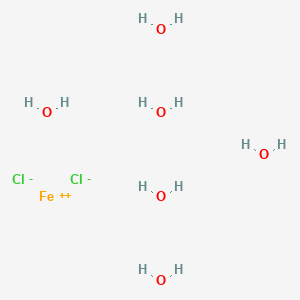
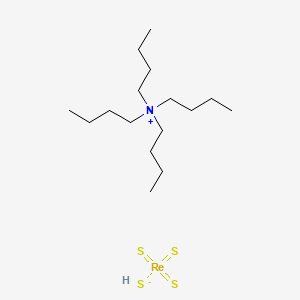
![Ethanone, 1-bicyclo[2.2.0]hexa-2,5-dien-2-yl- (9CI)](/img/new.no-structure.jpg)
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
![(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B579634.png)
